molecular formula C18H13NO2 B14744428 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline CAS No. 240-45-9

2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline

Cat. No.: B14744428
CAS No.: 240-45-9
M. Wt: 275.3 g/mol
InChI Key: DITPNBPFLFPELP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline typically involves multi-step reactions starting from simpler isoquinoline derivatives. One common approach is the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method involves the use of acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the desired isoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling and proliferation. The compound’s unique structure allows it to bind to specific receptors and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

240-45-9

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18,20-octaene

InChI

InChI=1S/C18H13NO2/c1-2-4-14-12(3-1)7-8-19-10-15-13(9-16(14)19)5-6-17-18(15)21-11-20-17/h1-9H,10-11H2

InChI Key

DITPNBPFLFPELP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OCO3)C=C4N1C=CC5=CC=CC=C54

Origin of Product

United States

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